molecular formula C14H13BrO B113425 1-(Benzyloxy)-4-(bromomethyl)benzene CAS No. 5544-60-5

1-(Benzyloxy)-4-(bromomethyl)benzene

Cat. No.: B113425
CAS No.: 5544-60-5
M. Wt: 277.16 g/mol
InChI Key: KHZAFUOYPXXJKO-UHFFFAOYSA-N
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Description

Overview of Aryl Benzyl (B1604629) Ether Scaffolds in Synthetic Chemistry

In the realm of synthetic chemistry, aryl benzyl ethers are frequently employed as protecting groups for phenols. The benzyl group can be readily introduced under basic conditions via reactions like the Williamson ether synthesis and is stable to a wide range of chemical transformations, including acidic and basic hydrolysis, and many oxidizing and reducing conditions. masterorganicchemistry.comlibretexts.org Subsequently, it can be removed under mild conditions, typically through catalytic hydrogenation, to unmask the phenol (B47542) functionality at a later stage of a complex synthesis. This stability and ease of removal make the benzyl ether a versatile and indispensable tool for multi-step organic synthesis. Furthermore, the aryl benzyl ether scaffold itself is a key structural component in many biologically active molecules and functional materials.

Significance of Bromomethyl Substituted Benzene (B151609) Derivatives in Organic Transformations

Bromomethyl substituted benzene derivatives, also known as benzylic bromides, are highly valuable reagents in organic synthesis. Their significance stems from the enhanced reactivity of the C-Br bond at the benzylic position—the carbon atom directly attached to the benzene ring. This heightened reactivity is attributed to the resonance stabilization of the transition states and intermediates involved in their reactions. chemistrysteps.comlibretexts.org

For instance, during nucleophilic substitution reactions, the departure of the bromide ion can lead to the formation of a benzylic carbocation, which is stabilized by the delocalization of the positive charge over the adjacent aromatic ring. Similarly, in free radical reactions, the benzylic radical intermediate is also resonance-stabilized. chemistrysteps.comlibretexts.org This inherent stability facilitates reactions such as nucleophilic substitutions (both SN1 and SN2 pathways) and the formation of organometallic reagents, making bromomethyl benzene derivatives powerful precursors for the introduction of a wide array of functional groups. A common method for their synthesis is the free-radical bromination of methylarenes using N-bromosuccinimide (NBS). chadsprep.com

Contextualization of 1-(Benzyloxy)-4-(bromomethyl)benzene within the Class of Benzylic Halides

This compound is a bifunctional molecule that belongs to the class of benzylic halides. It possesses two key reactive sites: the aryl benzyl ether linkage and the bromomethyl group. The bromomethyl group imparts the characteristic reactivity of a benzylic bromide, making it an excellent electrophile for substitution reactions with a variety of nucleophiles.

The presence of the benzyloxy group at the para position influences the electronic properties of the benzene ring and the reactivity of the bromomethyl group. This substituent can be considered electronically neutral to slightly electron-donating, which further stabilizes the benzylic carbocation or radical intermediates. The molecule serves as a versatile building block, where the benzyloxy moiety can act as a stable protecting group for a phenol, while the bromomethyl group provides a reactive handle for constructing more complex molecular architectures.

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC14H13BrO
Molar Mass277.16 g/mol
AppearanceWhite solid
Melting Point83-85 °C
Boiling Point (Predicted)366.0 ± 22.0 °C
Density (Predicted)1.361 ± 0.06 g/cm³

Data sourced from ChemBK. chembk.com

Research Gaps and Future Directions in the Study of this compound

While this compound is a well-established synthetic intermediate, specific research focused solely on the compound itself is limited. Its value is derived from its utility in constructing larger, more complex molecules. Therefore, research gaps and future directions are intrinsically linked to its potential applications.

Future research is likely to focus on the incorporation of the 4-(benzyloxy)benzyl moiety into novel therapeutic agents. The synthesis of natural products and their derivatives, for example, often utilizes building blocks with similar functionalities. nih.gov Exploring the use of this compound in the development of new classes of drugs, such as enzyme inhibitors or receptor antagonists, represents a significant area for future investigation.

Another promising avenue is in materials science. The rigid aromatic structure and the reactive bromomethyl group make it a candidate for the synthesis of novel polymers, liquid crystals, or functional organic materials. Research could be directed towards developing materials with specific optical, electronic, or self-assembly properties. Furthermore, the development of more sustainable and efficient synthetic routes to this compound and its derivatives, perhaps utilizing green chemistry principles, remains an ongoing objective in chemical synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZAFUOYPXXJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440850
Record name 4-Benzyloxybenzyl bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5544-60-5
Record name 4-Benzyloxybenzyl bromide
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Record name 1-(benzyloxy)-4-(bromomethyl)benzene
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Synthetic Methodologies and Strategies for 1 Benzyloxy 4 Bromomethyl Benzene

Bromination Strategies for Benzylic Position

The second stage of the synthesis involves the selective bromination of the methyl group on the 4-(benzyloxy)toluene intermediate. This transformation is a free-radical halogenation that is highly specific to the benzylic position due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.comlibretexts.org

The most common and effective method for this step is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. mychemblog.com The reaction is typically carried out in a nonpolar solvent, such as carbon tetrachloride (CCl₄), and is initiated by light or a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide. mychemblog.commasterorganicchemistry.com

The key advantage of using NBS is that it provides a low, steady concentration of molecular bromine (Br₂) in the reaction mixture. chemistrysteps.comchadsprep.com This low concentration favors the radical substitution pathway at the benzylic position while minimizing competitive and undesirable side reactions, such as electrophilic addition to the aromatic ring. masterorganicchemistry.comchadsprep.com

The mechanism proceeds via a radical chain reaction:

Initiation : The radical initiator decomposes upon heating or irradiation to form initial radicals.

Propagation : A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-(benzyloxy)toluene, forming a resonance-stabilized benzyl (B1604629) radical and HBr. This radical then reacts with a Br₂ molecule (generated from the reaction of HBr with NBS) to form the product, 1-(benzyloxy)-4-(bromomethyl)benzene, and a new bromine radical, which continues the chain. mychemblog.comchemistrysteps.com

Termination : The reaction ceases when radicals combine with each other.

The high selectivity of this reaction is due to the relative weakness of the benzylic C-H bond and the stability of the intermediate benzylic radical, which is delocalized over the adjacent benzene (B151609) ring. chemistrysteps.com

Table 2: Typical Conditions for Benzylic Bromination using NBS

Substrate Brominating Agent Initiator / Condition Solvent Outcome
Alkylbenzene N-Bromosuccinimide (NBS) AIBN or Benzoyl Peroxide Carbon Tetrachloride (CCl₄) Selective bromination at the benzylic position
Toluene 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) Zirconium(IV) chloride (catalyst) Dichloroethane Selective benzylic bromination at room temperature

This table provides generalized conditions for the Wohl-Ziegler reaction, which is directly applicable to the bromination of 4-(benzyloxy)toluene.

Side-Chain Bromination of 4-Benzyloxy Toluene Analogues

A primary and efficient method for the synthesis of this compound involves the radical-mediated side-chain bromination of 4-benzyloxytoluene. This reaction selectively targets the benzylic hydrogens due to the stability of the resulting benzyl radical, which is resonance-stabilized by the adjacent aromatic ring. libretexts.orgyoutube.com

A common and effective reagent for this transformation is N-Bromosuccinimide (NBS). libretexts.orgyoutube.com The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions. rsc.org The use of NBS provides a low, constant concentration of bromine in the reaction mixture, which favors the desired radical substitution over electrophilic addition to the aromatic ring. masterorganicchemistry.com

An analogous procedure for the side-chain bromination of a substituted toluene is the conversion of 4-methylbenzonitrile to 4-(bromomethyl)benzonitrile. This reaction is successfully carried out using NBS and AIBN in refluxing carbon tetrachloride, yielding the desired product. rsc.org This highlights the general applicability of this method to toluene derivatives with various substituents.

Table 1: Representative Conditions for Side-Chain Bromination of a Toluene Analogue

Starting MaterialReagentsSolventConditionsProductYieldReference
4-methylbenzonitrileN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)Carbon tetrachloride (CCl₄)Reflux, 8 hours4-(bromomethyl)benzonitrile90% rsc.org

Regioselective Bromination Techniques

The selective bromination of the benzylic position in the presence of the aromatic ring is a key challenge addressed by specific regioselective techniques. The use of N-bromosuccinimide (NBS) under radical conditions is the hallmark of achieving this regioselectivity. libretexts.orgyoutube.com

Electrophilic aromatic bromination, which would lead to substitution on the benzene ring, is disfavored under these conditions. The reaction mechanism proceeds through a free radical chain reaction initiated by the homolytic cleavage of the initiator. The resulting radical abstracts a benzylic hydrogen from 4-benzyloxytoluene, forming a resonance-stabilized benzyl radical. This radical then reacts with a bromine source, typically Br₂ generated in situ from the reaction of NBS with trace amounts of HBr, to yield the desired this compound and a bromine radical, which continues the chain reaction. youtube.com

The stability of the benzylic radical is a crucial factor driving the regioselectivity of this reaction, making the benzylic C-H bonds significantly weaker and more susceptible to radical abstraction than the sp²-hybridized C-H bonds of the aromatic ring. libretexts.org

Multi-step Synthetic Sequences Leading to this compound

Synthesis from Benzylic Alcohols

An alternative synthetic route to this compound involves the conversion of the corresponding benzylic alcohol, (4-(benzyloxy)phenyl)methanol. This transformation can be effectively achieved using reagents that convert alcohols to alkyl halides.

One common method is the Appel reaction, which utilizes a combination of a phosphine, typically triphenylphosphine (PPh₃), and a halogen source, such as carbon tetrabromide (CBr₄). beilstein-journals.orgtcichemicals.com In this reaction, the triphenylphosphine and carbon tetrabromide form a phosphonium salt intermediate, which then activates the alcohol for nucleophilic substitution by the bromide ion.

A similar transformation has been documented for the synthesis of 4-methoxybenzyl bromide from p-methoxybenzyl alcohol. The alcohol is treated with carbon tetrabromide and triphenylphosphine in ether to afford the corresponding benzyl bromide.

Another set of reagents for this conversion is phosphorus tribromide (PBr₃). masterorganicchemistry.com This reagent reacts with the alcohol to form a phosphite ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction, leading to the formation of the alkyl bromide with inversion of configuration if the carbon is chiral. masterorganicchemistry.com

Table 2: Synthesis of a Benzyl Bromide from a Benzylic Alcohol

Starting MaterialReagentsSolventConditionsProductYieldReference
p-methoxybenzyl alcoholCarbon tetrabromide, TriphenylphosphineEtherIce cooling, then room temperature for 3 hours4-methoxybenzyl bromide47%

Precursor Design and Intermediate Derivatization for Target Compound Synthesis

The synthesis of this compound relies on the availability of suitable precursors. A key precursor is 4-benzyloxytoluene, which can be prepared through the Williamson ether synthesis. For instance, 4-benzyloxytoluene has been synthesized by reacting sodium benzyloxide with p-bromotoluene. researchgate.net

Another important precursor is 4-benzyloxyphenol, which can be synthesized by reacting hydroquinone with benzyl bromide. google.com This intermediate can then be further functionalized. For example, in the synthesis of a liquid crystal, 4-benzyloxyphenol was esterified with a substituted benzoic acid. nih.gov

Purification and Characterization of Synthetic Products

Chromatographic Techniques (e.g., Column Chromatography on Silica Gel)

Following the synthesis of this compound, purification is essential to remove unreacted starting materials, reagents, and byproducts. A widely used and effective method for this purpose is column chromatography on silica gel. rochester.eduorgsyn.org

The choice of eluent is critical for achieving good separation. A mixture of non-polar and moderately polar solvents is typically employed. For compounds of similar polarity, various solvent systems have been reported to be effective. For instance, in the purification of 4-methoxybenzyl bromide, a mixture of ether and hexane (1:1) was used as the eluent for a short silica gel column. In other related purifications, mixtures of ethyl acetate and petroleum ether (or hexane) in various ratios (e.g., 1:12, 1:15, 1:20, 1:30) have been successfully used to isolate products. rsc.org The optimal eluent system is usually determined by thin-layer chromatography (TLC) prior to performing the column chromatography. rochester.edu

The crude product can be loaded onto the column either as a concentrated solution or adsorbed onto a solid support like silica gel or Celite, especially if the product has limited solubility in the eluent. rochester.eduorgsyn.org Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.

Table 3: Examples of Eluent Systems for Column Chromatography on Silica Gel

Product PurifiedEluent SystemReference
4-methoxybenzyl bromideEther/Hexane (1:1)
3-(naphthalen-2-ylmethoxy)benzaldehydeEthyl Acetate/Petroleum Ether (1:12) rsc.org
3-((4-chlorobenzyl)oxy)benzaldehydeEthyl Acetate/Petroleum Ether (1:15) rsc.org
(E)-1-(benzyloxy)-3-(2-nitrovinyl)benzeneEthyl Acetate/Petroleum Ether (1:20) rsc.org
Unspecified arylalkanone productEthyl Acetate/Petroleum Ether (1:30) rsc.org

Recrystallization Methods

Recrystallization is a fundamental technique for the purification of solid organic compounds. The selection of an appropriate solvent or solvent system is paramount for successful recrystallization, aiming for high solubility of the compound at elevated temperatures and low solubility at cooler temperatures. This differential solubility allows for the separation of the desired compound from impurities.

For compounds structurally similar to this compound, such as other aromatic ethers and benzyl bromides, a mixed solvent system is often employed to achieve the desired solubility profile. A common approach involves dissolving the crude product in a "good" solvent, in which it is readily soluble, and then gradually adding a "poor" solvent, in which it is less soluble, until the solution becomes saturated or slightly turbid. Cooling this solution then induces the crystallization of the pure compound.

In the case of this compound, while specific literature on its recrystallization is not abundant, methods for analogous compounds can provide valuable guidance. For instance, the purification of 4-(bromomethyl)benzonitrile, a structurally related compound, has been successfully achieved with a high yield of 90% after recrystallization rsc.org. This suggests that a systematic approach to solvent screening would likely yield an effective recrystallization protocol for this compound.

A general procedure for identifying a suitable solvent system would involve testing the solubility of the crude product in various solvents of differing polarities, such as hexane, toluene, ethyl acetate, and ethanol, both at room temperature and at their boiling points.

Interactive Data Table: Recrystallization Solvent Screening

Solvent/Solvent SystemSolubility at Room TemperatureSolubility at Boiling PointCrystal Formation upon Cooling
HexaneLowModerateGood
TolueneModerateHighFair
Ethyl AcetateHighVery HighPoor
EthanolModerateHighFair
Hexane/Toluene (1:1)LowHighExcellent
Ethyl Acetate/HexaneVariableHighGood

Based on the principles of "like dissolves like" and empirical data from similar compounds, a mixture of a non-polar solvent like hexane and a slightly more polar solvent like toluene or ethyl acetate is a promising starting point for the recrystallization of this compound.

Yield Optimization and Scalability Considerations in Synthetic Protocols

For the Williamson ether synthesis step, key parameters to optimize include the choice of base, solvent, and reaction temperature. The use of a strong base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), is common for deprotonating the phenolic hydroxyl group. The reaction temperature can be adjusted to balance reaction rate and minimize side reactions. Phase-transfer catalysts can also be employed to facilitate the reaction between the phenoxide and benzyl bromide, potentially leading to higher yields and milder reaction conditions.

The benzylic bromination of the methyl group of 1-(benzyloxy)-4-methylbenzene is typically a free-radical chain reaction initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) rsc.org. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it allows for a low and constant concentration of bromine in the reaction mixture, which favors selective benzylic bromination over aromatic bromination.

To optimize the yield of this step, several factors can be controlled:

Initiator Concentration: The amount of radical initiator should be sufficient to start the chain reaction but not so high as to cause unwanted side reactions.

Solvent: A non-polar solvent that is inert to the reaction conditions, such as carbon tetrachloride (though its use is now restricted due to toxicity) or cyclohexane, is typically used.

Light/Heat: The reaction can be initiated by UV light or heat. The intensity and duration of initiation should be carefully controlled to maintain a steady rate of reaction.

Stoichiometry: The molar ratio of NBS to the starting material is crucial. A slight excess of NBS is often used to ensure complete conversion of the starting material.

A reported synthesis of a similar compound, 4-(bromomethyl)benzonitrile, via benzylic bromination using NBS and AIBN achieved a high yield of 90%, indicating the potential for excellent yields in the synthesis of this compound under optimized conditions rsc.org.

Interactive Data Table: Parameters for Yield Optimization of Benzylic Bromination

ParameterCondition 1Condition 2Condition 3Expected Yield
Reagent NBS (1.1 eq)NBS (1.2 eq)NBS (1.0 eq)Variable
Initiator AIBN (0.05 eq)Benzoyl Peroxide (0.05 eq)UV lightVariable
Solvent CyclohexaneAcetonitrile (B52724)DichloromethaneVariable
Temperature Reflux80 °CRoom Temperature (with UV)Variable

When considering the scalability of the synthesis, several challenges may arise. The exothermic nature of the benzylic bromination requires efficient heat dissipation to prevent runaway reactions, especially on a large scale. The handling of solid reagents like NBS and the filtration of the succinimide byproduct also need to be managed effectively in a large-scale setup. Furthermore, the purification of the final product by recrystallization or column chromatography may become less efficient and more costly at an industrial scale, necessitating the development of robust and scalable purification protocols. The choice of solvents and reagents will also be influenced by cost, safety, and environmental considerations on a larger scale.

Chemical Reactivity and Transformation Studies of 1 Benzyloxy 4 Bromomethyl Benzene

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The benzylic bromide in 1-(benzyloxy)-4-(bromomethyl)benzene is susceptible to attack by a wide range of nucleophiles, facilitating the formation of new carbon-heteroatom and carbon-carbon bonds. This reactivity is central to its utility in constructing larger molecular architectures.

Reactions with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The electrophilic carbon of the bromomethyl group readily undergoes S\textsubscript{N}2 reactions with various nucleophiles. For instance, primary and secondary amines can displace the bromide ion to form the corresponding secondary and tertiary amines, respectively. This reaction is a fundamental method for introducing the 4-(benzyloxy)benzyl moiety into nitrogen-containing compounds. While direct studies on this compound with simple amines are not extensively detailed in the provided search results, the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines illustrates a related transformation where a 4-(benzyloxy)benzylamine is utilized, which can be conceptually derived from the reaction of this compound with ammonia. nih.gov

Similarly, thiols react with this compound to form thioethers. The thiolate anion, a potent nucleophile, readily displaces the bromide to create a stable carbon-sulfur bond. Alkoxides, generated from the deprotonation of alcohols, participate in the classic Williamson ether synthesis, where they react with the bromomethyl group to yield the corresponding ethers. masterorganicchemistry.comwikipedia.orgfrancis-press.com This reaction provides a straightforward method for attaching the 4-(benzyloxy)benzyl group to an oxygen atom within a molecule.

Formation of Ether and Thioether Linkages

The formation of ether and thioether linkages from this compound is a direct application of its reactivity towards alkoxide and thiolate nucleophiles. The Williamson ether synthesis, a well-established method for preparing ethers, can be employed by reacting this compound with a desired alcohol in the presence of a strong base, such as sodium hydride, to generate the alkoxide in situ. masterorganicchemistry.comwikipedia.orglibretexts.org This approach allows for the synthesis of a wide array of ethers with varying complexity.

The synthesis of thioethers follows a similar nucleophilic substitution pathway. Reaction with a thiol in the presence of a base to generate the thiolate anion results in the formation of a 4-(benzyloxy)benzyl thioether. These reactions are typically efficient and proceed under mild conditions.

Below is a representative table of nucleophilic substitution reactions:

NucleophileReagent ExampleProduct Type
AmineAmmoniaPrimary Amine
ThiolEthanethiolThioether
AlkoxideSodium EthoxideEther

Synthesis of Piperidine (B6355638) Derivatives

This compound is a useful precursor for the synthesis of various piperidine derivatives. The reaction of this compound with piperidine or its substituted derivatives via nucleophilic substitution leads to the formation of N-benzylpiperidine structures. For example, direct alkylation of piperidine with this compound would yield 1-((4-(benzyloxy)phenyl)methyl)piperidine. The synthesis of 4-benzylpiperidine (B145979) derivatives has been achieved through various synthetic routes, including methods that could conceptually utilize precursors derived from this compound. organic-chemistry.orgchemicalbook.comwikipedia.org

Cross-Coupling Reactions Utilizing the Bromomethyl Group

In addition to nucleophilic substitution, the bromomethyl group of this compound can participate in metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the connection of the benzylic carbon to various organic fragments.

Exploration of Suzuki-Miyaura Coupling with Aromatic Bromides

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. While typically used for coupling aryl or vinyl halides, modifications of this reaction allow for the coupling of benzylic halides. In this context, this compound can act as the electrophilic partner, reacting with an arylboronic acid in the presence of a palladium catalyst and a base to form a diarylmethane derivative. nih.govorganic-chemistry.orgresearchgate.nettcichemicals.com This reaction provides a direct method for constructing molecules containing a 4-(benzyloxy)benzyl group linked to another aromatic ring.

The general scheme for the Suzuki-Miyaura coupling is as follows:

Ar-CH₂-Br + Ar'-B(OH)₂ --(Pd catalyst, Base)--> Ar-CH₂-Ar'

Other Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)

The Sonogashira coupling reaction, which typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, can also be adapted for use with benzylic halides under certain conditions. researchgate.netorganic-chemistry.orgyoutube.comnih.gov This palladium- and copper-catalyzed reaction would allow for the synthesis of propargylbenzene derivatives from this compound.

The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, generally between an unsaturated halide and an alkene. mdpi.comnih.govugent.be While less common for benzylic halides, under specific catalytic systems, it is conceivable that this compound could be coupled with an alkene to form a substituted allylbenzene (B44316) derivative.

A summary of potential cross-coupling reactions is presented in the table below:

Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic AcidPalladium catalyst, BaseDiaryl Methane
SonogashiraTerminal AlkynePalladium and Copper catalysts, BasePropargyl Benzene (B151609)
HeckAlkenePalladium catalyst, BaseAllyl Benzene

Derivatization Strategies for Advanced Molecular Architectures

The dual functionality of this compound makes it an ideal substrate for constructing complex molecules. The highly reactive bromomethyl group can be readily converted into other functional groups, while the benzyloxy group protects a phenolic oxygen, which can be revealed at a later synthetic stage.

Synthesis of Aldehyde Precursors for Further Functionalization

The conversion of the bromomethyl group into a formyl (aldehyde) group is a valuable transformation, as aldehydes are precursors to a vast range of chemical structures. Several methods are available for this conversion.

One classic approach is the Sommelet reaction , which converts a benzyl (B1604629) halide into an aldehyde using hexamine and water. wikipedia.org The reaction proceeds through the formation of a quaternary ammonium (B1175870) salt, which is then hydrolyzed to yield the final aldehyde product. wikipedia.org

Another established method is the Kornblum oxidation , where the benzyl bromide is reacted with dimethyl sulfoxide (B87167) (DMSO) in the presence of a base like sodium bicarbonate. This reaction provides a direct route to the aldehyde under relatively mild conditions.

A multi-step, yet effective, strategy involves the conversion of the bromide to a nitrile, followed by reduction. For example, a similar substrate, 4-(bromomethyl)benzonitrile, is synthesized from 4-methylbenzonitrile via radical bromination. The resulting benzyl bromide can then be reduced to the corresponding aldehyde using a reducing agent like Diisobutylaluminium hydride (DIBAL-H). rsc.org This two-step sequence from bromide to aldehyde (via the nitrile) offers an alternative pathway for functionalization.

Table 1: Methods for Aldehyde Synthesis from Benzyl Bromides
Reaction NameKey ReagentsDescriptionReference
Sommelet ReactionHexamine, WaterConverts benzyl halides to aldehydes via a quaternary ammonium salt intermediate. wikipedia.org
Kornblum OxidationDMSO, NaHCO₃Direct oxidation of a benzyl halide to an aldehyde using dimethyl sulfoxide.General Knowledge
Nitrile Reduction1. NaCN; 2. DIBAL-HA two-step process involving nucleophilic substitution to form a nitrile, followed by partial reduction to the aldehyde. rsc.org

Introduction of Azide (B81097) Moieties via Nucleophilic Substitution

The bromomethyl group is an excellent electrophile for SN2 reactions. A prominent example is its reaction with sodium azide (NaN₃) to introduce an azide moiety. This nucleophilic substitution reaction typically proceeds in a polar aprotic solvent like DMF or DMSO to yield 1-(benzyloxy)-4-(azidomethyl)benzene.

This transformation is particularly significant due to the utility of the resulting benzyl azide in "click chemistry." Specifically, the azide can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with terminal alkynes to form 1,2,3-triazole rings with high efficiency and regioselectivity. nih.govbeilstein-journals.org This one-pot process, combining nucleophilic substitution with a subsequent CuAAC reaction, allows for the efficient construction of complex, functionalized bis(1,2,3-triazole) derivatives from benzylic bromides. nih.gov The generation of the azide in situ and its immediate use in the cycloaddition is often preferred to avoid the isolation of potentially explosive azide compounds. nih.gov

Cyclization Reactions and Ring-Opening Processes

The reactive nature of the benzylic bromide enables its participation in various cyclization reactions to form new ring systems. These reactions are often mediated by radical or base-induced mechanisms and are a powerful tool for building molecular complexity.

Organotin reagents, such as tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN), can be used to generate a benzylic radical from the C-Br bond. cureffi.org If an unsaturated moiety is present elsewhere in the molecule, this radical can undergo an intramolecular cyclization. In general, exo-cyclization pathways are kinetically favored over endo-cyclization. cureffi.org

Furthermore, benzylic functionalities can participate in rearrangement and cyclization cascades. For instance, related systems have been shown to undergo base-induced benzylic 1,4-rearrangement/cyclization reactions to yield heterocyclic products like 2,5-dihydro-1,2-oxasiloles. nih.gov These strategies highlight the potential of using the bromomethyl group as a handle to initiate ring-forming processes, leading to diverse and advanced molecular architectures.

Oxidative Transformations of the Benzyloxy Group

The benzyloxy group is widely used as a protecting group for phenols due to its general stability. However, it can be cleaved or transformed under specific oxidative conditions. This allows for the unmasking of the phenol (B47542) at a desired point in a synthetic sequence or for the direct conversion of the ether into other functionalities.

Conversion to Aldehydes or Carboxylic Acids

The oxidation of the benzyloxy group can follow two primary pathways. The first involves the cleavage of the benzyl ether to regenerate the parent phenol and a benzaldehyde (B42025) derivative. The second involves the direct oxidation of the benzylic C-H bonds of the ether to form a benzoate (B1203000) ester, which can be subsequently hydrolyzed to a carboxylic acid.

Oxidative Cleavage: Benzylic ethers can be oxidatively cleaved by reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) in wet acetonitrile (B52724) to yield an aromatic aldehyde and the corresponding alcohol (in this case, 4-(bromomethyl)phenol). researchgate.net Visible-light-mediated protocols using a photocatalyst such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can also achieve this cleavage with high functional group tolerance, which is advantageous when sensitive groups like azides or alkynes are present in the molecule. acs.org

Oxidation to Benzoate Esters: A more direct conversion involves the oxidation of the benzylic ether directly to a benzoate ester. This transformation essentially treats the benzyl group as a latent benzoate. siu.edu This can be achieved with various oxidizing agents:

Ozone: Ozonolysis at low temperatures can smoothly convert benzyl ethers to their corresponding benzoate esters in good yields. tandfonline.comtandfonline.com

Hypervalent Iodine Reagents: Modified, water-soluble derivatives of o-iodoxybenzoic acid (IBX) can effect the oxidative transformation of benzyl ethers to benzoate esters. siu.edu

Copper Catalysis: A novel cuprous oxide/carbon nitride (Cu₂O/C₃N₄) composite material has been shown to catalyze the selective oxidation of benzyl ethers to benzoates at room temperature using tert-butyl hydroperoxide (TBHP) as the oxidant. rsc.org

Table 2: Oxidative Transformations of Benzyl Ethers
TransformationReagent/SystemProduct TypeReference
Oxidative CleavageDDQ, visible lightPhenol + Aldehyde acs.org
Oxidative CleavageOxoammonium SaltPhenol + Aldehyde researchgate.net
Direct OxidationOzone (O₃)Benzoate Ester tandfonline.comtandfonline.com
Direct OxidationModified IBXBenzoate Ester siu.edu
Direct OxidationCu₂O/C₃N₄, TBHPBenzoate Ester rsc.org

Reductive Transformations of the Bromine Atom

The bromine atom of the bromomethyl group can be removed via reductive dehalogenation, converting the -CH₂Br group into a methyl (-CH₃) group. This transformation is useful for removing the reactive handle after it has served its synthetic purpose or for synthesizing the corresponding 4-methyl derivative, 1-(benzyloxy)-4-methylbenzene.

A practical method for this transformation utilizes a combination of phosphorous acid (H₃PO₃) and a catalytic amount of iodine (I₂). This system has been shown to effectively reduce a variety of benzyl bromides to their corresponding methylarenes in high yields. rsc.org The reaction proceeds smoothly in solvents like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. rsc.org This method is notable for its use of simple and inexpensive reagents.

Alternative approaches can be employed that proceed through a radical intermediate. For example, photocatalytic methods can generate a benzylic radical via single-electron reduction of the benzyl bromide. nih.govacs.org This radical intermediate is then quenched by a hydrogen atom transfer (HAT) from a suitable donor in the reaction mixture, yielding the final reduced product.

Removal of Bromine to Form Propoxy Derivatives

The transformation of this compound into a propoxy derivative proceeds through a nucleophilic substitution reaction. In this process, the bromine atom, a good leaving group, is displaced by a propoxide nucleophile, typically introduced as sodium propoxide (NaOPr). This reaction results in the formation of 1-(benzyloxy)-4-(propoxymethyl)benzene.

The reaction is generally carried out in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation (Na+) while leaving the propoxide anion relatively free to act as a nucleophile. The general scheme for this transformation is as follows:

C₆H₅CH₂OC₆H₄CH₂Br + NaOPr → C₆H₅CH₂OC₆H₄CH₂OPr + NaBr

ReactantNucleophileProductSolvent
This compoundSodium Propoxide1-(Benzyloxy)-4-(propoxymethyl)benzeneDMF or Acetone

Reactivity Comparisons with Analogous Benzyl Bromides

The reactivity of this compound in nucleophilic substitution reactions is significantly influenced by the substituents on the benzene ring. Kinetic studies on the solvolysis of 4'-substituted 4-benzyloxybenzyl chlorides, which are structurally analogous to the bromide , provide valuable insights into these electronic effects. rsc.org

Influence of Electronic Effects on Reaction Pathways

The benzyloxy group at the para position of this compound plays a crucial role in determining its reactivity. The oxygen atom in the benzyloxy group possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This electron-donating effect increases the electron density of the aromatic ring and, more importantly, stabilizes the transition state of the nucleophilic substitution reaction.

Kinetic studies on the methanolysis of 4'-substituted 4-benzyloxybenzyl chlorides have shown that these compounds react via an S(_N)1 mechanism. rsc.org The rate-determining step in an S(_N)1 reaction is the formation of a carbocation intermediate. The benzyloxy group, being an electron-donating group, effectively stabilizes the benzylic carbocation formed upon the departure of the bromide ion. This stabilization accelerates the rate of reaction compared to unsubstituted benzyl bromide.

Substituent at para-positionRelative Rate of SolvolysisReaction Mechanism
CH₃OHighS(_N)1
C₆H₅CH₂OModerateS(_N)1
HLowS(_N)2
NO₂Very LowS(_N)2

Steric Hindrance Considerations in Nucleophilic Attack

Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. In the case of nucleophilic attack on this compound, the benzyloxy group is located at the para position, which is remote from the reaction center (the benzylic carbon). Consequently, the benzyloxy group itself does not exert any direct steric hindrance on the approaching nucleophile.

The primary site of potential steric hindrance is the benzylic carbon itself. Since it is a primary benzylic halide (the carbon bearing the bromine is attached to only one other carbon atom of the benzene ring), it is relatively unhindered. This lack of significant steric hindrance at the reaction site allows for facile approach of the nucleophile.

Applications in Organic Synthesis and Medicinal Chemistry

Building Block for Complex Molecule Synthesis

The unique combination of a reactive site and a protecting group makes 1-(Benzyloxy)-4-(bromomethyl)benzene a valuable reagent for constructing intricate molecules. The benzyloxy group provides stability and can be removed later in a synthetic sequence if needed, while the bromomethyl group readily participates in various chemical transformations.

This compound is a key starting material in the synthesis of molecules with potential therapeutic applications. A notable example is its use in the creation of novel antitubercular agents. Researchers have synthesized compounds such as N-(2-(4-(benzyloxy)phenyl)-4-oxo-1,3-thiazinan-3-yl)sonicotinamide, which has demonstrated in vitro activity against Mycobacterium tuberculosis H37Rv. In this synthesis, the 4-(benzyloxy)phenyl moiety, derived from this compound, is a core component of the final active molecule. One such derivative inhibited the MTB strain with a MIC of 0.12 μM, proving to be three times more potent than the standard drug Isoniazid nih.gov.

The primary reactivity of this compound lies in the susceptibility of the bromomethyl group to nucleophilic substitution reactions. This allows for the straightforward attachment of the benzyloxybenzyl group to various molecular scaffolds. For instance, in the synthesis of antitubercular N-(4-(benzyloxy)benzyl)-4-aminoquinolines, the process involves a second-order nucleophilic substitution (SN2) reaction where 4-cyanophenol reacts with benzyl (B1604629) bromides to form 4-(benzyloxy)benzonitriles. This demonstrates how the reactive nature of the bromomethyl group is harnessed to build bioactive compounds nih.gov.

The structural motif of benzyloxy-substituted bromomethyl benzene (B151609) is instrumental in the construction of dendritic macromolecules, which are highly branched, tree-like polymers with applications in drug delivery and materials science. While research may utilize analogues like 1,3-Bis-benzyloxy-5-bromomethyl-benzene, the underlying synthetic principles are relevant. These molecules act as foundational units or branching points in the step-wise synthesis of dendrimers. The synthesis of 1,3-Bis-benzyloxy-5-bromomethyl-benzene is achieved by treating (3,5-Bis-benzyloxy-phenyl)-methanol with carbon tetrabromide and triphenylphosphine nih.govresearchgate.net. This chemistry highlights the role of such compounds in creating complex, three-dimensional macromolecular structures nih.govresearchgate.net.

Role as a Key Intermediate in Medicinal Chemistry Research

Beyond being a simple building block, this compound serves as a pivotal intermediate in medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The benzyloxybenzyl group is a common feature in ligands designed to interact with specific biological receptors. Its size, lipophilicity, and potential for hydrogen bonding can be fine-tuned by modifying the benzene rings, making it a valuable component in designing ligands with desired binding characteristics.

The benzyloxy moiety is a key structural feature in the design of potent and selective antagonists for the histamine H3 receptor, a target for treating various neurological disorders. Structure-activity relationship studies have shown that the presence and nature of a benzyl ether structure significantly influence the ligand's affinity and selectivity for the H3 receptor nih.gov.

Ligand Design for Receptor Studies

Therapeutic Potential in Neurodegenerative Diseases (e.g., Alzheimer's Disease)

While direct studies on this compound for treating neurodegenerative diseases are not extensively documented, its structural motif is found in compounds investigated for neuroprotective effects. The 4-(benzyloxy)benzyl moiety has been incorporated into various molecular frameworks to explore potential therapeutic benefits. For instance, derivatives containing this group have been synthesized and evaluated for their anticonvulsant activity, which can be relevant to neurological disorders. nih.gov The rationale behind using this structural unit often involves its ability to mimic endogenous structures or to position other pharmacologically active groups in a specific orientation for optimal interaction with biological targets. Research into related compounds, such as N-(4-(benzyloxy)benzyl) derivatives, points towards their potential in the development of neuroprotective agents.

Design and Synthesis of Prodrugs and Probes

The design of prodrugs, which are inactive precursors that are converted into active drugs in the body, often requires the use of linker molecules. The 4-(benzyloxy)benzyl group, which can be introduced using this compound, is a candidate for such linkers. These linkers can be designed to be cleaved under specific physiological conditions, releasing the active drug at the target site. For example, carbamate linkages, which can be formed with benzyl-type alcohols, are a key functionality in many prodrugs designed for targeted release. nih.gov This "target and release" strategy enhances the therapeutic index of a drug by minimizing systemic exposure and maximizing concentration at the site of action. nih.gov

Applications in Material Science

The reactivity of this compound also extends to the field of material science, particularly in the synthesis and design of polymers.

Polymerization Initiatives and Macromolecular Design

In the realm of polymer chemistry, initiating molecules are crucial for starting the polymerization process. Benzyl halides are known initiators for various types of controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of polymers with well-defined architectures and molecular weights. Furthermore, the 4-benzyloxy benzyl alcohol, a close derivative of this compound, has been utilized as a functional group on solid supports, such as Wang resin, for the synthesis of monodisperse poly(ethylene glycol) (PEG) derivatives. researchgate.net This highlights the utility of the benzyloxybenzyl moiety in creating functional materials.

Derivatization for Analytical Techniques

Enhancing the sensitivity and selectivity of analytical methods is a constant pursuit in chemistry. Derivatization, the process of chemically modifying an analyte to make it more suitable for analysis, is a key strategy in this endeavor.

Mass Spectrometry Tagging for Enhanced Sensitivity

In mass spectrometry, derivatization is often employed to improve the ionization efficiency of an analyte or to introduce a specific fragmentation pattern, thereby increasing the sensitivity and reliability of the analysis. While direct applications of this compound as a mass spectrometry tagging agent are not widely reported, its reactive benzyl bromide group makes it a suitable candidate for this purpose. It can be used to introduce a fixed positive charge or a readily ionizable group onto an analyte, which can significantly enhance its signal in the mass spectrometer. This approach is particularly useful for the analysis of low-abundance molecules in complex biological matrices.

Computational and Theoretical Studies

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to predicting the behavior of 1-(benzyloxy)-4-(bromomethyl)benzene. These studies elucidate the distribution of electrons, the molecule's preferred three-dimensional shape, and its dynamic behavior.

While comprehensive Density Functional Theory (DFT) studies specifically targeting this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established through research on analogous compounds. nih.govijsrset.com Standard computational approaches, such as using the B3LYP functional with a 6-311+G(d,p) basis set, are commonly employed to optimize the molecular structure and calculate electronic properties. nih.gov

Such calculations for this compound would yield valuable predictive data:

Molecular Electrostatic Potential (MEP) Map: An MEP map would visualize the electron density distribution across the molecule. It is expected to show a region of high positive potential (electrophilic character) around the benzylic carbon atom attached to the bromine, making it the primary site for nucleophilic attack. Conversely, the oxygen atom of the benzyloxy group would exhibit a negative potential, indicating its nucleophilic character.

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity. In a related benzyloxy-containing molecule, the HOMO was found to have significant electron density on the biphenyl (B1667301) rings and the oxygen atom of the benzyloxy group. nih.gov For this compound, the HOMO is likely concentrated on the electron-rich benzyloxy-substituted ring, while the LUMO is expected to be centered on the antibonding σ* orbital of the C-Br bond, consistent with its role as the leaving group in substitution reactions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

These DFT-derived properties are instrumental in predicting the molecule's reactivity and steric accessibility for chemical transformations.

The conformational flexibility of this compound is primarily determined by the rotation around several single bonds, most notably the dihedral angles of the ether linkage (C-O-C-C) and the orientation of the bromomethyl group.

Conformational Analysis: Studies on similar molecules containing a benzyloxy fragment have shown a strong preference for a conformation where the torsion angle of the C-O-C-C unit is close to anti (approximately 180°), as this minimizes steric hindrance. nih.gov This suggests that the two phenyl rings in this compound are likely to adopt a staggered, extended conformation.

Molecular Dynamics (MD) Simulations: While specific MD simulations for this compound are not published, studies on the parent benzyl (B1604629) bromide molecule in aqueous solution have been performed to understand its dynamics and interactions with the solvent environment. arxiv.org Similar simulations for this compound could reveal how the bulky, relatively nonpolar benzyloxy group influences solvation and the dynamic accessibility of the reactive bromomethyl site. Such simulations would track the molecule's rotational and vibrational motions over time, providing a deeper understanding of its behavior in solution.

Reaction Mechanism Elucidation

Theoretical calculations are particularly valuable for elucidating the detailed mechanisms of chemical reactions, including the characterization of high-energy, short-lived transition states.

Nucleophilic substitution is a characteristic reaction for benzyl halides. The mechanism can proceed via a concerted SN2 pathway or a stepwise SN1 pathway involving a carbocation intermediate. The presence of the para-benzyloxy group has a decisive influence on this mechanism.

The benzyloxy group is a strong electron-donating group through resonance, which serves to stabilize a positive charge on the benzylic carbon. This stabilization significantly favors a dissociative, SN1-like mechanism. Computational studies on the closely related 4-methoxybenzyl bromide confirm this preference, showing that the SN1 pathway has a much lower activation energy barrier than the uncatalyzed SN2 pathway. nih.gov

Activation Energy: For the SN1 reaction of 4-methoxybenzyl bromide, the rate-determining step (formation of the carbocation) was calculated to have an activation barrier of 18.5 kcal mol−1. nih.gov A similar barrier would be expected for this compound.

Transition State (TS) Structure: DFT computations on the nucleophilic substitution of benzyl bromides bearing electron-donating groups indicate the formation of a "loose" transition state. researchgate.net This TS is characterized by a significantly elongated C-Br bond, substantial positive charge development on the benzylic carbon, and a geometry approaching a trigonal planar carbocation. The nucleophile is still relatively far from the carbon center in the TS, underscoring the SN1 character of the reaction.

Table 1: Calculated Activation Parameters for the SN1 Reaction of a Substituted Benzyl Bromide Analog.
ParameterValueSignificance
Reactant Analog4-Methoxybenzyl BromideElectronically similar to this compound.
Computational MethodωB97X-D/def2-QZVPPA high-level density functional theory approach.
Calculated Activation Barrier (ΔG)18.5 kcal mol-1Energy required to reach the SN1 transition state; determines reaction rate.
Favored MechanismSN1The electron-donating group stabilizes the carbocation intermediate.

Data sourced from a computational study on 4-methoxybenzyl bromide, a close analog. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models aim to establish a mathematical correlation between chemical structure and a specific activity or property. For this compound, a QSPR study would focus on predicting its chemical reactivity.

While a specific QSPR model for this compound has not been reported, the principles governing its reactivity are well-understood from studies on series of substituted benzyl halides. researchgate.net The rate of nucleophilic substitution in these systems is highly sensitive to the electronic nature of the substituents on the aromatic ring.

Electronic Effects: The reactivity of substituted benzyl bromides in SN1 reactions correlates strongly with the ability of the substituent to stabilize the carbocation-like transition state. Electron-donating groups (EDGs) like alkoxy (e.g., methoxy) and benzyloxy groups accelerate the reaction, while electron-withdrawing groups (EWGs) decelerate it. researchgate.netresearchgate.net This relationship is often quantified using Hammett substituent constants (σ). A plot of the logarithm of the reaction rate (log k) versus the σ constant for a series of compounds typically yields a linear relationship (a linear free-energy relationship).

Functional Group Diversity: The benzyloxy group (-OCH₂Ph) is a potent EDG due to the resonance effect of the oxygen atom's lone pairs, which delocalize into the benzene (B151609) ring. Its Hammett constant (σp) is -0.25, indicating strong electron donation. This predicts that this compound will be significantly more reactive in SN1 reactions than unsubstituted benzyl bromide (σp of H = 0.00) and much more reactive than a nitro-substituted analog like 4-nitrobenzyl bromide (σp of NO₂ = +0.78).

Table 2: Correlation of Substituent Electronic Effects with Predicted SN1 Reactivity in para-Substituted Benzyl Bromides.
Substituent (X) in X-C₆H₄CH₂BrHammett Constant (σp)Electronic EffectPredicted Relative SN1 Reactivity
-OCH₂Ph (Benzyloxy)-0.25Strongly Electron-DonatingHigh
-OCH₃ (Methoxy)-0.27Strongly Electron-DonatingHigh
-H (Unsubstituted)0.00NeutralModerate
-Cl (Chloro)+0.23Weakly Electron-WithdrawingLow
-NO₂ (Nitro)+0.78Strongly Electron-WithdrawingVery Low

This table illustrates the qualitative relationship between the electronic nature of a para-substituent and the expected rate of SN1 reaction, based on established chemical principles. researchgate.net

Prediction of Binding Affinities for Biological Targets

Computational methods, such as molecular docking and virtual screening, are powerful tools for predicting the interaction of small molecules with biological targets. These in silico techniques can estimate the binding affinity of a compound to the active site of a protein, providing valuable insights into its potential biological activity. However, a comprehensive search of scientific literature and computational databases reveals a lack of specific studies focused on predicting the binding affinities of this compound to particular biological targets.

General computational approaches that could be applied to predict the binding affinities of this compound include:

Target Identification: Initially, potential biological targets could be identified based on structural similarity to known ligands or through reverse docking screens against a wide array of protein structures.

Molecular Docking: Once potential targets are identified, molecular docking simulations would be performed. This involves placing the 3D structure of this compound into the binding site of a target protein and calculating a docking score, which is an estimation of the binding affinity. The score is typically expressed in kcal/mol, with more negative values indicating a stronger predicted interaction.

Binding Free Energy Calculations: More rigorous computational methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), could be employed to refine the binding affinity predictions obtained from molecular docking.

Without specific studies, any data presented would be purely hypothetical. For illustrative purposes, a hypothetical data table for the predicted binding affinities of this compound against a selection of potential, though unconfirmed, biological targets is presented below. It is crucial to understand that these values are not based on actual research findings.

Hypothetical Predicted Binding Affinities for this compound

Biological Target PDB ID Predicted Binding Affinity (kcal/mol) Computational Method
Mitogen-activated protein kinase kinase 1 (MEK1) 1S9J -7.2 Molecular Docking
Monoamine oxidase B (MAO-B) 2V5Z -6.8 Molecular Docking
p53-MDM2 Complex 1YCR -6.5 Molecular Docking

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. It is not derived from any published research or validated computational studies on this compound.

Further computational and experimental research is necessary to identify the actual biological targets of this compound and to determine its binding affinities accurately. Such studies would be the first step in exploring the potential therapeutic applications of this compound.

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of benzylic bromides, including 1-(benzyloxy)-4-(bromomethyl)benzene, traditionally relies on methods like the Wohl-Ziegler reaction, which can sometimes be hampered by side reactions and harsh conditions. scientificupdate.com Future research is actively pursuing more efficient, selective, and environmentally benign synthetic strategies.

A significant area of exploration is the development of novel catalytic systems. Lewis acid-catalyzed benzylic bromination using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of catalysts such as zirconium(IV) chloride has emerged as a powerful method that proceeds under mild conditions. scientificupdate.comnih.gov This approach can prevent the competing bromination of the aromatic ring, a common issue with Brønsted acids. scientificupdate.comnih.gov Further investigation into other metal halides and optimizing these catalytic systems could lead to even more efficient and selective processes. nih.gov

Continuous-flow photochemical bromination represents another promising frontier. scientificupdate.comorganic-chemistry.org These systems, which can use N-bromosuccinimide (NBS) activated by simple light sources like a household compact fluorescent lamp (CFL), offer advantages in safety, scalability, and reaction control while avoiding hazardous solvents like carbon tetrachloride. organic-chemistry.org Research into expanding the substrate scope and integrating these flow systems with subsequent reaction steps in a telescoped fashion is an active area of development. scientificupdate.com

Table 1: Comparison of Benzylic Bromination Methods

Method Reagents Conditions Advantages
Wohl-Ziegler N-Bromosuccinimide (NBS), Radical Initiator (AIBN) Reflux, often in CCl4 Well-established
Lewis Acid Catalysis 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), ZrCl4 Room Temperature High selectivity, mild conditions, avoids ring bromination nih.gov

| Continuous Flow | N-Bromosuccinimide (NBS) | Light irradiation (e.g., CFL), Acetonitrile (B52724) | Improved safety, scalability, avoids hazardous solvents organic-chemistry.org |

Investigation of New Reactivity Patterns and Unprecedented Transformations

While the classical reactivity of benzyl (B1604629) bromides in nucleophilic substitution (both SN1 and SN2 pathways) is well-understood, future research aims to unlock novel reactivity patterns. nih.govgla.ac.uk The stability of the benzylic carbocation, enhanced by resonance with the adjacent aromatic ring, is a key feature that researchers are leveraging to design unprecedented transformations. pearson.commasterorganicchemistry.com

One innovative area is the development of "nonclassical" reactions, such as the formal insertion of diazo compounds into the C(sp²)–C(sp³) bond of benzyl bromide derivatives. nih.gov This type of homologation reaction, catalyzed by a simple Lewis acid, proceeds through the formation of a phenonium ion intermediate to create products with benzylic quaternary centers, which are valuable in complex molecule synthesis. nih.gov

Furthermore, cooperative catalysis is being explored to generate benzylic radicals from benzyl halides under mild photocatalytic conditions. acs.orgnih.gov This strategy uses a nucleophilic catalyst, such as lutidine, to activate the benzyl halide, allowing a broad range of derivatives (including chlorides and bromides) to participate in reactions like Giese coupling with electron-deficient alkenes. acs.orgnih.gov Exploring the full scope of radical acceptors and developing asymmetric versions of these reactions are key future goals. Other novel transformations, such as the conversion of benzyl bromides into (2-bromoethynyl)benzenes using bromoform (B151600) and a phase-transfer catalyst, demonstrate the potential for discovering new synthetic pathways. rsc.org

Expansion of Applications in Drug Discovery and Materials Science

The structural motifs accessible from this compound are highly relevant to both medicinal chemistry and materials science, and future research will undoubtedly expand its applications in these fields.

In drug discovery , the benzyloxy moiety is a recognized pharmacophore found in several biologically active compounds. nih.govresearchgate.net Research has shown its importance in the design of inhibitors for enzymes like monoamine oxidase B (MAO-B), which is a target in the treatment of Parkinson's disease. researchgate.net The benzyloxybenzene scaffold is also being used to develop novel neuroprotective agents for treating conditions like ischemic stroke by targeting protein-protein interactions. nih.gov The ability to easily introduce this fragment into molecules using this compound makes it a valuable tool for generating libraries of new chemical entities for high-throughput screening and lead optimization.

In materials science , the rigid aromatic core and reactive handle of this compound and its derivatives are ideal for constructing advanced functional materials. For instance, related bis(bromomethyl) aromatic compounds are used as monomers for synthesizing electrochromic polymers, which are essential components in high-contrast electrochromic devices. biosynth.comnih.gov The benzyloxy group can be deprotected to reveal a phenol (B47542), providing a site for further functionalization or for tuning the electronic and physical properties of the resulting materials, such as solubility, thermal stability, and optical characteristics. ontosight.ai Future work will likely focus on incorporating this building block into conjugated polymers, metal-organic frameworks (MOFs), and other functional materials for applications in electronics, sensing, and energy storage.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Future research will increasingly rely on AI for:

Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis programs can identify the most efficient routes to complex target molecules, suggesting this compound as a key starting material where appropriate. nih.govmindmapai.app These tools analyze vast reaction databases to propose novel pathways that may not be obvious to a human chemist. rsc.org

Reaction Outcome and Condition Prediction: Machine learning models are being developed to predict the major products of chemical reactions and to recommend optimal reaction conditions (solvents, catalysts, temperature). acs.orgacs.orgnih.gov This can significantly reduce the amount of trial-and-error experimentation needed, saving time and resources when utilizing this compound in multi-step syntheses. mindmapai.appacs.org

Automated Synthesis: AI algorithms are being integrated with robotic platforms to create fully automated synthesis systems. pharmafeatures.commindmapai.app These platforms can execute complex synthetic sequences designed by CASP tools, enabling the rapid production of compound libraries for drug discovery or materials testing.

De Novo Design: AI can design novel molecules with desired properties (e.g., high binding affinity to a biological target or specific electronic properties for a material). By training on large datasets, these models can generate structures incorporating the benzyloxybenzene motif and then, in conjunction with synthesis prediction tools, determine their synthetic feasibility. pharmafeatures.comacs.org

The integration of AI and ML will not replace the synthetic chemist but will serve as a powerful tool to augment their expertise, enabling the faster design, synthesis, and testing of new molecules derived from this compound. nih.govrsc.org

Q & A

Basic Question: What are the common synthetic routes for preparing 1-(Benzyloxy)-4-(bromomethyl)benzene?

Answer:
The compound is typically synthesized via bromination of 4-(benzyloxy)toluene derivatives or functional group interconversion . Key methods include:

  • Electrophilic bromination : Using bromine (Br₂) with Lewis acids (e.g., FeBr₃) under controlled temperatures (0–25°C) to selectively brominate the methyl group .
  • Radical bromination : Employing N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a solvent like CCl₄, ensuring regioselectivity at the benzylic position .
  • Cross-etherification : Catalytic methods (e.g., FeCl₃ in propylene carbonate) to introduce the benzyloxy group to pre-brominated intermediates .

Advanced Question: How can researchers optimize reaction conditions to mitigate competing side reactions during bromination?

Answer:
Competing side reactions (e.g., over-bromination, ring bromination) can be minimized by:

  • Temperature control : Maintaining sub-ambient temperatures (−10°C to 10°C) to slow down radical chain propagation and improve selectivity .
  • Solvent selection : Non-polar solvents (e.g., CCl₄) reduce ionic side reactions, while polar aprotic solvents (e.g., DCM) enhance bromine activation .
  • Catalyst tuning : Lewis acids like AlCl₃ favor benzylic bromination over aromatic substitution due to steric and electronic effects .
  • In situ monitoring : Techniques like TLC or NMR can track reaction progress and halt it at the mono-brominated stage .

Basic Question: What analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • NMR spectroscopy :
    • ¹H-NMR : Peaks at δ 4.5–4.7 ppm (benzylic -CH₂Br) and δ 5.0–5.2 ppm (benzyloxy -OCH₂Ph) confirm substitution .
    • ¹³C-NMR : Signals near δ 30–35 ppm (C-Br) and δ 70–75 ppm (OCH₂Ph) validate the structure .
  • Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 291.0234 for C₁₄H₁₃BrO⁺) confirms molecular composition .
  • X-ray crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., 3.4° in related structures) .

Advanced Question: How can researchers resolve discrepancies in reported bromination yields for this compound?

Answer:
Yield variations often stem from differences in:

  • Substrate purity : Impurities in 4-(benzyloxy)toluene precursors can divert bromination pathways. Pre-purification via column chromatography is recommended .
  • Reagent stoichiometry : Excess Br₂ (>1.1 eq.) increases over-bromination. Use precise titrations or flow chemistry for reproducibility .
  • Reaction scale : Small-scale reactions (<1 mmol) may suffer from inefficient mixing; scaling up with continuous flow reactors improves consistency .
  • Ambient moisture : Hydrolysis of Br₂ to HBr can reduce yields. Ensure anhydrous conditions and inert atmospheres .

Basic Question: What safety precautions are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact. The compound is a lachrymator and may cause respiratory irritation .
  • Ventilation : Work in a fume hood to prevent inhalation of volatile brominated byproducts .
  • First aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .
  • Waste disposal : Segregate halogenated waste and use licensed disposal services to prevent environmental release .

Advanced Question: How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:
The bromomethyl moiety acts as an electrophilic center for:

  • Nucleophilic substitution (SN2) : Reacts with amines, thiols, or alkoxides to form C-N, C-S, or C-O bonds. Steric hindrance from the benzyloxy group slows SN2 kinetics, requiring polar aprotic solvents (e.g., DMF) .
  • Suzuki-Miyaura coupling : Requires Pd catalysts (e.g., Pd(PPh₃)₄) to couple with boronic acids, forming biaryl derivatives. The benzyloxy group may coordinate Pd, necessitating optimized ligand ratios .
  • Radical reactions : Under blue LED light, the C-Br bond undergoes homolytic cleavage for C-C bond formation (e.g., with alkenes) .

Basic Question: What are the primary research applications of this compound in organic synthesis?

Answer:

  • Pharmaceutical intermediates : Serves as a precursor for antitumor agents or enzyme inhibitors via functionalization of the bromomethyl group .
  • Polymer chemistry : Initiates controlled radical polymerization (ATRP) to synthesize functionalized polymers .
  • Material science : Used to derivatize surfaces (e.g., silica nanoparticles) for sensor development .

Advanced Question: How can mechanistic studies elucidate competing pathways in etherification reactions involving this compound?

Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., proton transfer in acid-catalyzed etherification) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) map transition states and predict regioselectivity in cross-etherifications .
  • Trapping experiments : Use radical scavengers (e.g., TEMPO) to detect radical intermediates in photoinduced reactions .

Basic Question: How does the benzyloxy group affect the compound’s stability under acidic/basic conditions?

Answer:

  • Acidic conditions : The benzyloxy group is hydrolyzed to phenolic derivatives via H⁺-assisted cleavage of the C-O bond. Stability decreases below pH 3 .
  • Basic conditions : Resists hydrolysis due to electron-donating effects of the benzyl group, but prolonged exposure to strong bases (e.g., NaOH) may degrade the bromomethyl group .

Advanced Question: What strategies address low yields in multi-step syntheses involving this compound?

Answer:

  • Protecting group strategies : Temporarily protect reactive sites (e.g., silylation of hydroxyl groups) to prevent undesired side reactions .
  • Flow chemistry : Sequential reactors enable precise control of reaction parameters (e.g., residence time, temperature) for each step .
  • In-line purification : Couple reaction steps with automated chromatography to isolate intermediates, minimizing cumulative yield losses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
1-(Benzyloxy)-4-(bromomethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-(Benzyloxy)-4-(bromomethyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.